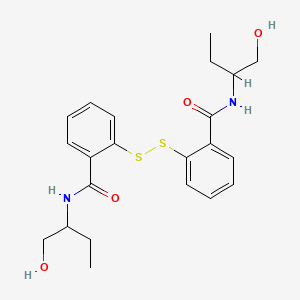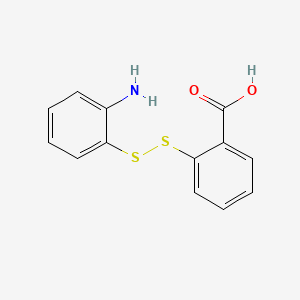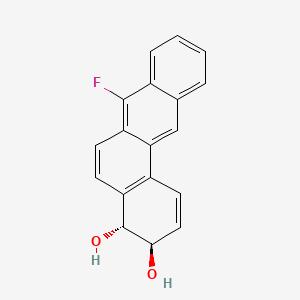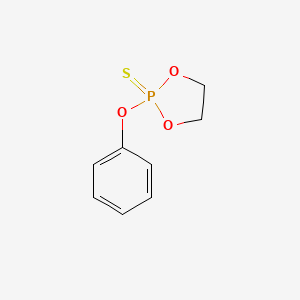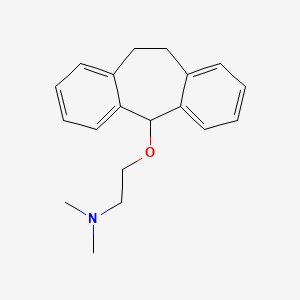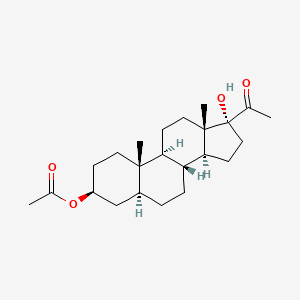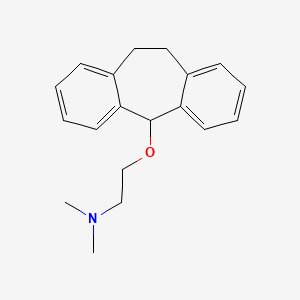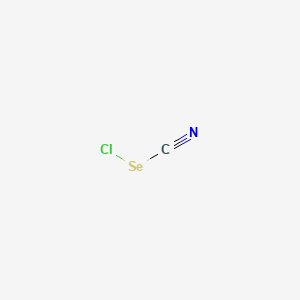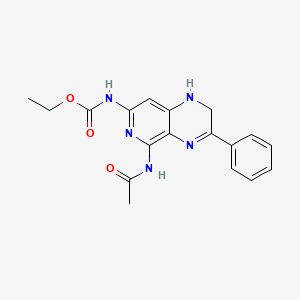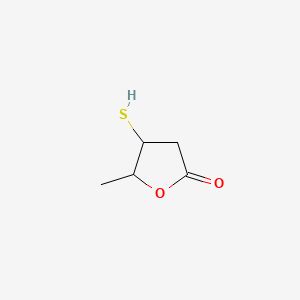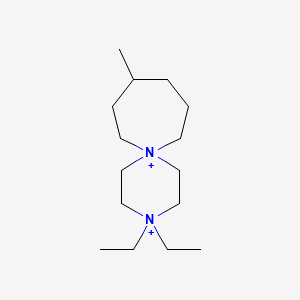
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(56)dodecane is a complex organic compound characterized by its spirocyclic structure, which includes two nitrogen atoms in a diazaspiro configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane typically involves multi-step organic reactions. One common method includes:
Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor, often through a nucleophilic substitution reaction. For example, a diethylamine derivative can react with a halogenated cyclohexane under basic conditions to form the spirocyclic core.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions. This might involve the use of methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), which can reduce any unsaturated bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ with Pd/C catalyst.
Substitution: Alkyl halides (e.g., CH₃I) in the presence of a base like NaH.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Saturated derivatives.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,3-Diethyl-9-methyl-3lambda(5),6lambda(5)-diazaspiro(5.6)dodecane is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action with enzymes and receptors.
Properties
CAS No. |
5472-60-6 |
|---|---|
Molecular Formula |
C15H32N2+2 |
Molecular Weight |
240.43 g/mol |
IUPAC Name |
3,3-diethyl-9-methyl-3,6-diazoniaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H32N2/c1-4-16(5-2)11-13-17(14-12-16)9-6-7-15(3)8-10-17/h15H,4-14H2,1-3H3/q+2 |
InChI Key |
MRXFZACGNKESHF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1(CC[N+]2(CCCC(CC2)C)CC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


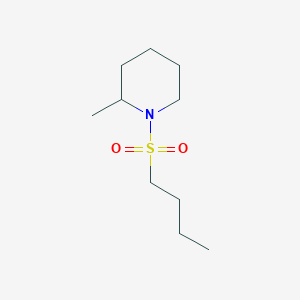
![2-Anthracenesulfonic acid, 1-amino-4-[[2-[[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]methyl]-4-methyl-6-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B12796175.png)
